molecular formula C15H18F3NO4 B11473611 Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-(1-methylethoxy)-, ethyl ester

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-(1-methylethoxy)-, ethyl ester

Cat. No.: B11473611
M. Wt: 333.30 g/mol
InChI Key: SUBAIKLSLXMYRY-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-(1-methylethoxy)-, ethyl ester is a complex organic compound with a unique structure that includes a benzoylamino group, trifluoromethyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-(1-methylethoxy)-, ethyl ester typically involves multiple steps. One common method includes the reaction of 2-(benzoylamino)-3,3,3-trifluoropropanoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and precise control of temperature and pressure are crucial to achieving high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-(1-methylethoxy)-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 2-(benzoylamino)-3,3,3-trifluoropropanoic acid and ethanol.

    Reduction: 2-(benzoylamino)-3,3,3-trifluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-(1-methylethoxy)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-(1-methylethoxy)-, ethyl ester involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methyl-, ethyl ester: A simpler ester with different functional groups.

    Propanoic acid, 3-ethoxy-, ethyl ester: Another ester with an ethoxy group instead of a benzoylamino group.

Uniqueness

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-(1-methylethoxy)-, ethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Properties

Molecular Formula

C15H18F3NO4

Molecular Weight

333.30 g/mol

IUPAC Name

ethyl 2-benzamido-3,3,3-trifluoro-2-propan-2-yloxypropanoate

InChI

InChI=1S/C15H18F3NO4/c1-4-22-13(21)14(15(16,17)18,23-10(2)3)19-12(20)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H,19,20)

InChI Key

SUBAIKLSLXMYRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)OC(C)C

Origin of Product

United States

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